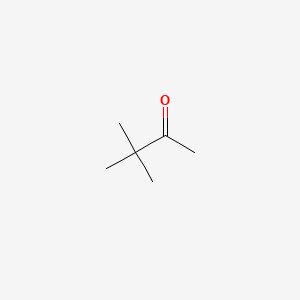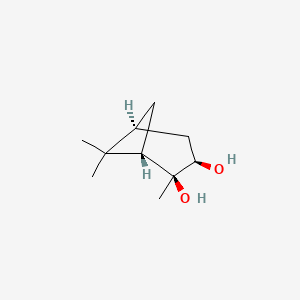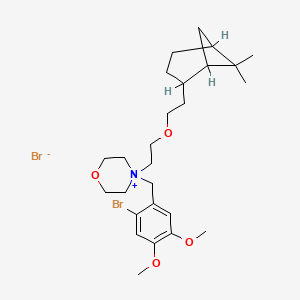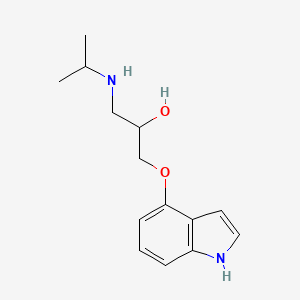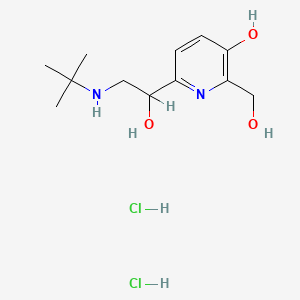
Pirbuterol hydrochloride
Descripción general
Descripción
- Pirbuterol hydrochloride, also known by its trade name Maxair , is a short-acting β2 adrenergic bronchodilator.
- It is primarily used in the treatment of asthma.
- The compound is available as a breath-activated metered-dose inhaler, with the chemical formula C12H21ClN2O3 .
Aplicaciones Científicas De Investigación
- Medicine : Pirbuterol is used to relieve bronchospasms in asthma patients.
- Biology : Researchers study its effects on β2 adrenergic receptors and downstream signaling pathways.
- Industry : It plays a role in the development of inhalation therapies.
Mecanismo De Acción
- Pirbuterol selectively activates β2 adrenergic receptors.
- Stimulation of intracellular adenyl cyclase leads to increased cyclic-3’,5’-adenosine monophosphate (cAMP) levels.
- Elevated cAMP levels relax bronchial smooth muscle and inhibit release of hypersensitivity mediators from cells, including mast cells .
Safety and Hazards
Pirbuterol may cause serious side effects, including worsening trouble breathing, coughing and wheezing (paradoxical bronchospasm), heart problems including faster heart rate and higher blood pressure, possible death in people with asthma who use too much pirbuterol, and worsening of other medical problems in people who also use pirbuterol including increases in blood sugar .
Direcciones Futuras
As with all sympathomimetic aerosol medication, cardiac arrest and even death may be associated with abuse of pirbuterol . Therefore, it’s crucial to follow all directions on your medicine label and package. If you do not understand the directions or you are not sure how to use the inhaler, ask your doctor to show you what to do .
Análisis Bioquímico
Biochemical Properties
Pirbuterol hydrochloride interacts with beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle . It stimulates these receptors, leading to an increase in intracellular adenyl cyclase activity . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .
Cellular Effects
The increase in c-AMP levels caused by this compound is associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in the dilation of the bronchial passages, facilitating airflow and relieving the symptoms of asthma .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of beta adrenergic receptors of intracellular adenyl cyclase . This leads to the conversion of ATP to c-AMP . The increased c-AMP levels then cause relaxation of bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells .
Métodos De Preparación
- Pirbuterol can be synthesized through various routes, but one common method involves the following steps:
- Alkylation : Start with 3-hydroxypyridine and react it with tert-butylamine to form the tert-butylamino derivative.
- Hydroxymethylation : Next, treat the tert-butylamino derivative with formaldehyde to introduce the hydroxymethyl group.
- Oxidation : Oxidize the resulting compound to form pirbuterol.
- Industrial production typically involves optimization of these steps for large-scale synthesis.
Análisis De Reacciones Químicas
- Pirbuterol undergoes reactions typical of β2 adrenergic agonists.
- Common reactions include oxidation, reduction, and substitution.
- Reagents like oxidizing agents (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., alkyl halides) are used.
- Major products include derivatives with modified functional groups.
Comparación Con Compuestos Similares
- Pirbuterol’s uniqueness lies in its preferential effect on β2 receptors compared to isoproterenol.
- Similar compounds include other β2 agonists like albuterol and terbutaline.
Propiedades
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFCZTVVCWBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
| Record name | Pirbuterol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045120 | |
| Record name | Pirbuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38029-10-6 | |
| Record name | Pirbuterol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirbuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Pirbuterol hydrochloride?
A1: this compound is a beta2-adrenergic agonist. [] This means it selectively binds to beta2-adrenergic receptors, which are primarily found in the lungs. This binding action triggers a cascade of downstream effects, leading to the relaxation of bronchial smooth muscles and bronchodilation. []
Q2: What are the analytical methods used to determine this compound concentration?
A2: Several methods have been developed and validated for the quantification of this compound. These include:
- Spectrophotometry: This technique leverages the compound's ability to absorb light at specific wavelengths. Both standard UV-Vis spectrophotometry and derivative spectrophotometric methods have been employed. [, ]
- Fluorometry: this compound exhibits fluorescence in alkaline solutions, which can be measured to determine its concentration. []
- Titration: this compound can be quantified by titration. For instance, a bromometric method involving bromination in an acidic environment followed by residual bromine titration has been reported. []
- Potentiometric Titration: This method can be employed for the analysis of pure this compound samples using perchloric acid as a titrant. []
Q3: How stable is this compound, and what are the formulation strategies to enhance its stability and delivery?
A3: While the provided research doesn't delve into specific stability data for this compound, it does highlight its formulation into oral tablets (10mg and 15mg) and metered-dose aerosols (200µg/actuation). [] This suggests that formulation strategies have been successfully employed to ensure the stability and effective delivery of the drug. Further research on specific stability parameters and formulation approaches would be beneficial to optimize its therapeutic application.
Q4: Is there any information available regarding the structure of this compound?
A4: Yes, while the exact structural formula and spectroscopic data aren't provided in the abstracts, we know that this compound has a similar structure to Albuterol. [] The key difference lies in the replacement of the benzene ring in Albuterol with a pyridine ring in this compound. [] Furthermore, the synthesis of deuterium- and tritium-labeled this compound, as detailed in one of the papers, confirms the presence of an exchangeable hydrogen atom, likely on the hydroxyl group adjacent to the pyridine ring. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1678361.png)
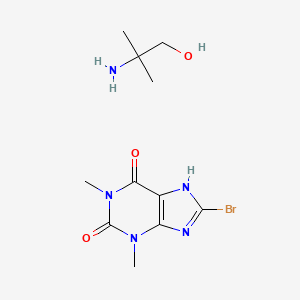
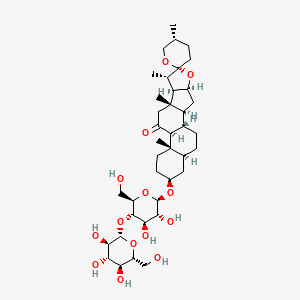
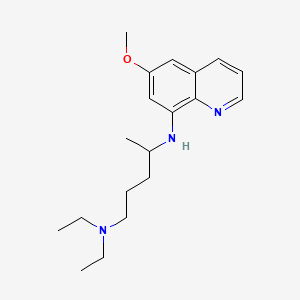
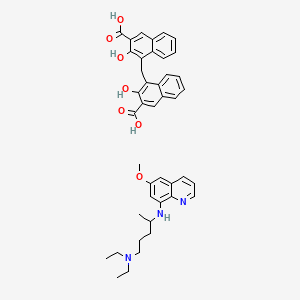



![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)
